4-Methyl-3-(pentanoylamino)benzoic acid
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Overview
Description
4-Methyl-3-(pentanoylamino)benzoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is a derivative of benzoic acid and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid typically involves the acylation of 4-methyl-3-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Stainless steel reactors with temperature control
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: High-performance liquid chromatography (HPLC) to ensure purity
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(pentanoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide group to form amines.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of 4-methyl-3-(pentanoylamino)benzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Methyl-3-(pentanoylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-Methyl-3-(pentanoylamino)benzoic acid can be compared with other similar compounds, such as:
Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.
Ibuprofen: Another NSAID with a different substitution pattern on the benzene ring.
Aspirin: An NSAID with an acetyl group instead of a pentanoylamino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-3-(pentanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-8-10(13(16)17)7-6-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWLPOUJWIZHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589301 |
Source
|
Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-34-5 |
Source
|
Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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